

Independent Validation of Aclaris' ATI-2138 Data: A Comparative Analysis

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Compound of Interest

Compound Name: TMX-2138

Cat. No.: B15542604

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ATI-2138 is a novel, orally administered, covalent dual inhibitor of Interleukin-2-inducible T-cell kinase (ITK) and Janus kinase 3 (JAK3). This dual mechanism of action targets two distinct pathways involved in the pathogenesis of T-cell mediated autoimmune diseases.[1]

Comparative Analysis of Clinical Efficacy

To provide a comprehensive overview, this section compares the clinical trial data of ATI-2138 with several other kinase inhibitors used in the treatment of atopic dermatitis, alopecia areata, and psoriasis.

Atopic Dermatitis

The primary efficacy endpoint for atopic dermatitis trials is often the Eczema Area and Severity Index (EASI), which measures the extent and severity of the disease.

Drug (Trial)	Dosage	Primary Endpoint	Result
ATI-2138 (Phase 2a)	10mg BID	Mean % improvement in EASI from baseline at Week 12	60.5% ^[2]
Abrocitinib (JADE MONO-1)	100mg QD	% of patients achieving EASI-75 at Week 12	40% ^[3]
200mg QD	62% ^[3]		
Upadacitinib (Measure Up 1)	15mg QD	% of patients achieving EASI-75 at Week 16	70% ^[4]
30mg QD	80% ^[4]		
Ruxolitinib Cream (TRuE-AD2)	1.5% BID	% of patients achieving EASI-75 at Week 8	62.1% ^[5]

Alopecia Areata

For alopecia areata, the Severity of Alopecia Tool (SALT) score is a common measure, quantifying the percentage of scalp hair loss.

Drug (Trial)	Dosage	Primary Endpoint	Result
Ritlecitinib (ALLEGRO)	50mg QD	% of patients achieving SALT score ≤ 20 at Week 24	23% ^[6]

Psoriasis

The Psoriasis Area and Severity Index (PASI) is the standard measure for assessing the severity of psoriasis.

Drug (Trial)	Dosage	Primary Endpoint	Result
Deucravacitinib (POETYK PSO-1)	6mg QD	% of patients achieving PASI 75 at Week 16	58.4% [3]

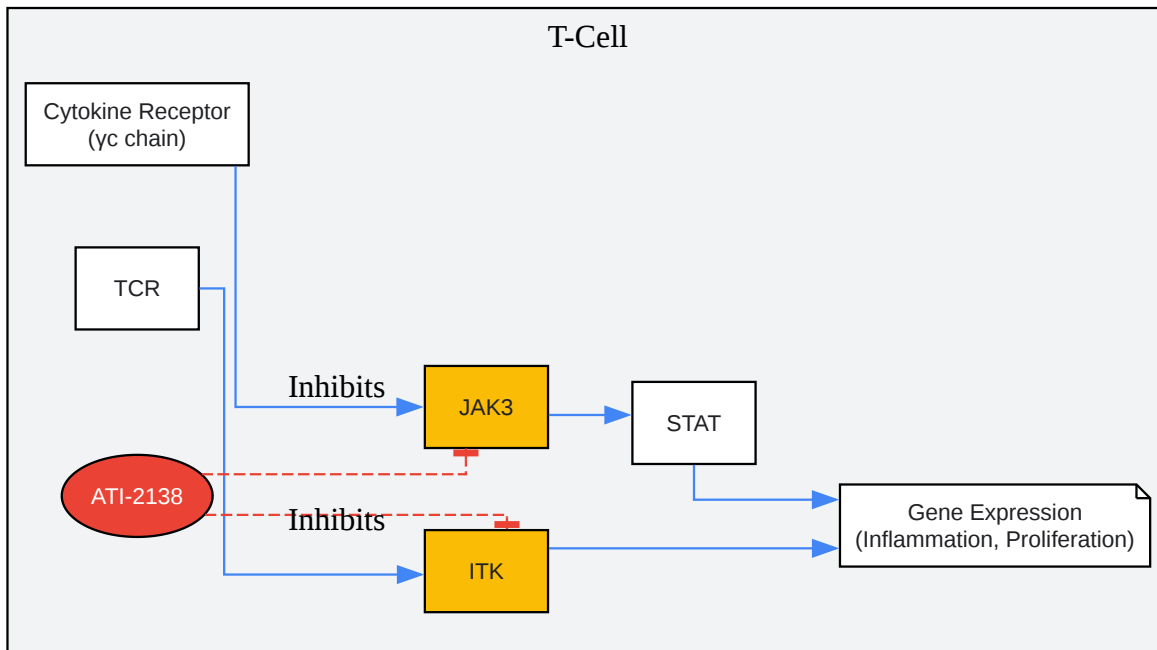
Comparative Analysis of Preclinical Data

Preclinical studies in animal models provide early insights into the potential efficacy of a drug.

Drug	Animal Model	Key Findings
ATI-2138	Rodent models of arthritis and colitis	Demonstrated disease-modifying activity. [7]
Upadacitinib	Rat adjuvant-induced arthritis model	Dose-dependent reduction in paw swelling and bone destruction. [8]
Deucravacitinib	Preclinical psoriasis models	Demonstrated efficacy in reducing psoriatic manifestations. [9] [10] [11] [12]

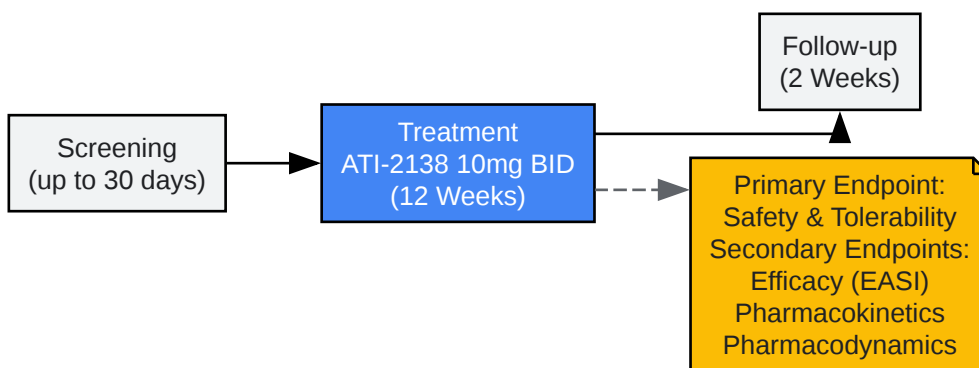
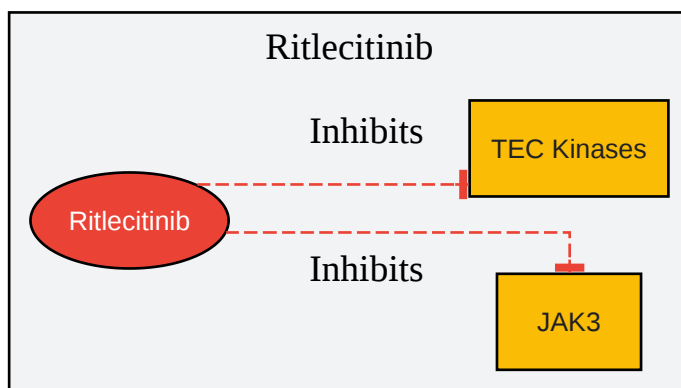
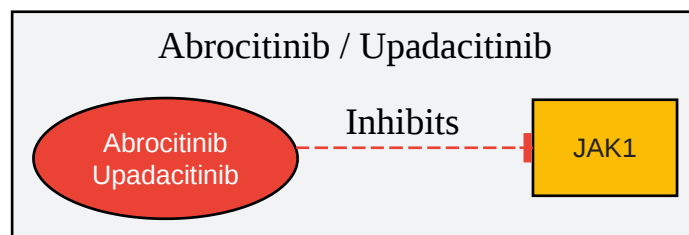
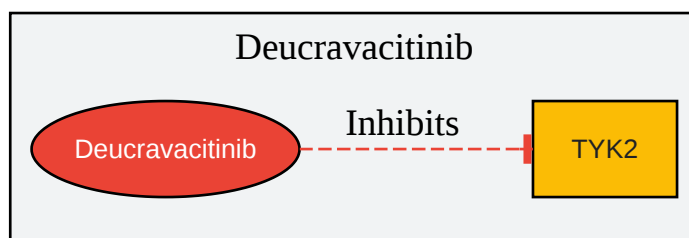
Mechanism of Action: Signaling Pathways

The following diagrams illustrate the distinct signaling pathways targeted by ATI-2138 and its comparators.



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ATI-2138 dual inhibition of ITK and JAK3 pathways.



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